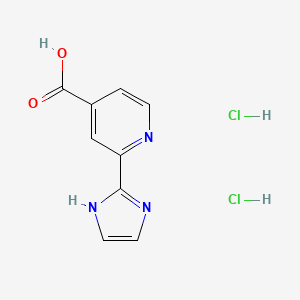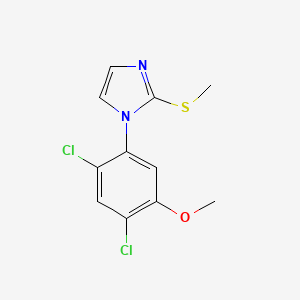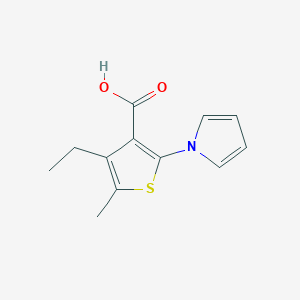![molecular formula C15H20FN3O3S B2551589 N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034398-50-8](/img/structure/B2551589.png)
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a sophisticated chemical compound that has garnered attention in various scientific fields. Its structure comprises a cyclohexyl ring, a fluoro-substituted benzothiadiazole moiety, and an acetamide group, making it a compound of interest for research and application in chemistry, biology, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves:
Formation of the benzothiadiazole core: This involves the reaction of 4-fluoro-2-nitroaniline with sulfur and subsequent cyclization.
Substitution reactions: The acetamide group is introduced through nucleophilic substitution reactions.
Cyclohexylation: Cyclohexyl groups are usually introduced via Grignard or similar organometallic reactions.
Industrial Production Methods: On an industrial scale, optimized protocols involve using high-efficiency catalytic systems and continuous flow reactors to enhance yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, often mediated by strong oxidizing agents, to modify the benzothiadiazole ring.
Reduction: Reduction reactions, typically employing reducing agents like sodium borohydride, can alter the acetamide functionality.
Substitution: Electrophilic or nucleophilic substitution reactions occur primarily at the fluoro- and cyclohexyl-substituted positions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallics.
Major Products Formed: The major products depend on the specific reaction and conditions but generally include various derivatives with modified functional groups enhancing the compound's reactivity and application potential.
Applications De Recherche Scientifique
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide has notable applications across several fields:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: In the design of bioactive compounds and pharmaceutical research.
Medicine: Potential therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in material science for developing advanced polymers and coatings.
Mécanisme D'action
The exact mechanism of action is often highly specific to its application:
Molecular Targets: Interacts with biological macromolecules like enzymes or receptors.
Pathways Involved: Influences pathways such as kinase signaling, oxidative stress responses, or DNA replication mechanisms.
Comparaison Avec Des Composés Similaires
N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is unique due to its specific structural motifs, making it more versatile in certain reactions compared to:
Benzothiadiazole derivatives: Which may lack the specific functionality introduced by the cyclohexyl and acetamide groups.
Fluoro-substituted compounds: Offering enhanced stability and reactivity.
Cyclohexyl analogs: Providing steric bulk that influences interaction with other molecules.
Similar Compounds
6-fluoro-3-methylbenzothiadiazole derivatives
Cyclohexyl-amine based acetamides
Other N-substituted benzothiadiazole compounds
Propriétés
IUPAC Name |
N-cyclohexyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c1-18-13-8-7-11(16)9-14(13)19(23(18,21)22)10-15(20)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMITJMEUQHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
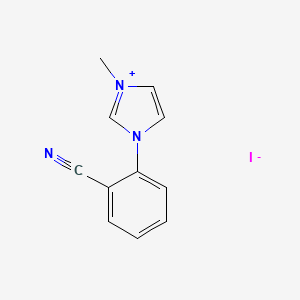
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)
![1-(2-Methoxypyridin-4-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one](/img/structure/B2551509.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2551510.png)
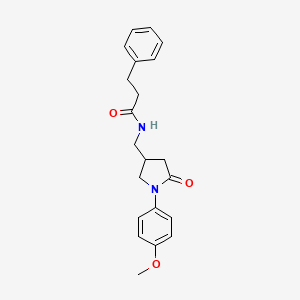
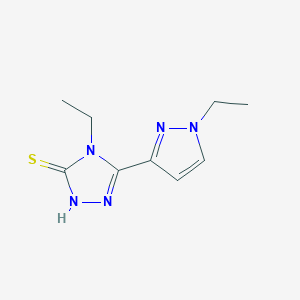
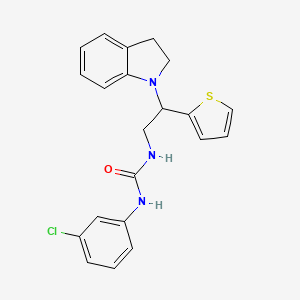
![1-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-ethylthiourea](/img/structure/B2551515.png)
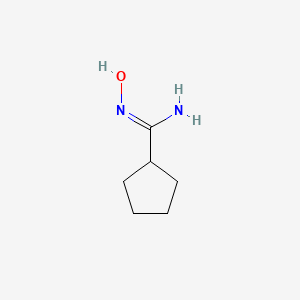
![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2551522.png)
